molecular formula C20H22FN3O3S2 B2828348 4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905674-15-9

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2828348
CAS No.: 905674-15-9
M. Wt: 435.53
InChI Key: MOQYSXBBCXTCLG-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl benzamide derivative featuring a butyl(ethyl)sulfamoyl group at the 4-position of the benzamide core and an N-(4-fluoro-1,3-benzothiazol-2-yl) substituent. The fluorine atom on the benzothiazole ring enhances electronegativity and may improve target binding or metabolic stability. The sulfamoyl group is a critical pharmacophore, often associated with enzyme inhibition (e.g., thioredoxin reductase) .

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-3-5-13-24(4-2)29(26,27)15-11-9-14(10-12-15)19(25)23-20-22-18-16(21)7-6-8-17(18)28-20/h6-12H,3-5,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYSXBBCXTCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluorination of the benzothiazole ring can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the coupling of the sulfamoylated benzothiazole with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Molecular Formula Substituents Key Properties/Biological Activity References
Target Compound C₂₂H₂₄FN₃O₃S₂ Butyl(ethyl)sulfamoyl, 4-fluoro-benzothiazol Hypothesized enhanced binding due to fluorine; sulfamoyl group for enzyme inhibition N/A
LMM5 C₃₁H₃₀N₄O₅S Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl-oxadiazole Antifungal activity against C. albicans (MIC₅₀: 8 µg/mL); thioredoxin reductase inhibition [1]
LMM11 C₂₃H₂₈N₄O₄S Cyclohexyl(ethyl)sulfamoyl, furan-2-yl-oxadiazole Antifungal activity against C. albicans (MIC₅₀: 16 µg/mL); improved solubility due to furan [1]
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide C₁₅H₁₀Cl₂N₂O₃S Dichloro-benzothiazol, dimethoxy-benzamide High molecular weight (367.3 g/mol); isolated from P. guineense; potential natural product lead [3]
4-[Butyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide C₂₆H₃₂N₄O₄S₂ Ethoxy, ethyl on benzothiazol Structural isomer with increased lipophilicity; unconfirmed bioactivity [12]
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide C₁₆H₁₁ClFN₃O Imidazole, chloro-fluorophenyl Anticancer activity (cervical cancer cell lines); distinct mechanism via imidazole interaction [5]

Key Findings

Antifungal Activity :

  • LMM5 and LMM11 (oxadiazole derivatives) show potent antifungal activity, likely due to sulfamoyl-mediated thioredoxin reductase inhibition. The target compound’s benzothiazol group may offer superior π-π stacking in hydrophobic enzyme pockets compared to oxadiazoles .
  • The 4-fluoro substituent in the target compound may reduce metabolic degradation compared to 4-methoxy (LMM5) or furan (LMM11), which are susceptible to oxidative metabolism.

Electron Effects and Solubility :

  • Fluorine’s electronegativity in the target compound could enhance hydrogen bonding with target proteins, whereas dichloro () and methoxy groups increase lipophilicity but may reduce solubility .

Structural Flexibility: Compounds with ethyl or methoxy groups on the benzothiazol ring (e.g., ) exhibit tunable electronic and steric effects.

Biological Activity Trends :

  • Sulfamoyl benzamides with imidazole () or oxadiazole () substituents show divergent activities (anticancer vs. antifungal), underscoring the importance of heterocycle choice in target selectivity .

Mechanistic and Pharmacokinetic Considerations

  • Sulfamoyl Group : Common in enzyme inhibitors (e.g., carbonic anhydrase, thioredoxin reductase), this group likely contributes to the target compound’s putative mechanism .
  • Benzothiazol vs. Oxadiazole : Benzothiazol’s aromaticity and rigidity may improve target binding compared to oxadiazole’s flexibility, though this depends on the enzyme’s active site geometry .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to bulkier halogens (e.g., chlorine in ) .

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H19FN2O2S\text{C}_{16}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure incorporates a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with enzyme function, particularly those involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown potential against various pathogens, suggesting that this compound could exhibit similar properties.
  • Anticancer Properties : The benzothiazole component is known for its cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

A study conducted on related benzothiazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating potential effectiveness in treating bacterial infections.

CompoundMIC (µg/mL)Target Organism
Compound A20E. coli
Compound B15S. aureus
This compoundTBDTBD

Anticancer Activity

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis Induction
HeLa7Cell Cycle Arrest

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of a structurally similar benzothiazole derivative on MCF-7 cells. The compound was found to significantly reduce cell viability after 48 hours of treatment, with an IC50 value of approximately 5 µM. This suggests a promising avenue for further research into the anticancer potential of this compound.
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. Results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide bond formation : Reacting a sulfamoyl chloride derivative with a benzothiazole-amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Benzothiazole ring closure : Cyclization of thioamide precursors using agents like Lawesson’s reagent or iodine .
  • Fluorine incorporation : Electrophilic fluorination at the benzothiazole C4 position using Selectfluor or DAST .
    • Optimization : Reaction yields depend on solvent polarity (DMF or THF for polar intermediates), temperature control (0–60°C), and stoichiometric ratios (1:1.2 for amine-to-sulfonyl chloride). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound, particularly its sulfamoyl and fluorobenzothiazole moieties?

  • Analytical techniques :

  • NMR spectroscopy : ¹⁹F NMR to verify fluorine presence (δ ≈ -110 ppm for aromatic F) and ¹H NMR for sulfamoyl NH protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 431.6 for C₂₁H₂₃FN₃O₃S₂) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening assays :

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzothiazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfamoyl groups) affect its biological activity and selectivity?

  • SAR strategies :

  • Benzothiazole C4-fluoro substitution : Enhances metabolic stability and target binding (e.g., 10-fold higher potency vs. non-fluorinated analogs in kinase inhibition) .
  • Sulfamoyl alkyl chain variation : Butyl/ethyl groups improve lipophilicity (logP ≈ 3.2), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Benzamide para-substitutions : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving covalent binding to cysteine residues in target proteins .
    • Validation : Compare IC₅₀ values and pharmacokinetic profiles (e.g., plasma half-life in rodent models) across analogs .

Q. What mechanisms explain discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

  • Key factors :

  • Metabolic instability : Rapid hepatic oxidation of the sulfamoyl group (CYP3A4-mediated) reduces bioavailability. Mitigation: Deuterated analogs or prodrug strategies .
  • Protein binding : High serum albumin binding (>90%) limits free drug concentration. Test unbound fraction via equilibrium dialysis .
  • Off-target effects : Screen against panels of GPCRs/ion channels (e.g., Eurofins Panlabs) to identify promiscuity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • In silico tools :

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like EGFR or PARP1, focusing on benzothiazole-π stacking and sulfamoyl H-bonding .
  • ADMET prediction (SwissADME) : Optimize logS (>-4) and BBB permeability (BOILED-Egg model) by adjusting alkyl chain length .
  • MD simulations (GROMACS) : Assess conformational stability of ligand-target complexes over 100 ns trajectories .

Data Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

  • Systematic approach :

Standardize assay conditions : Use consistent ATP concentrations (1 mM for kinase assays) and buffer pH (7.4) .

Validate via orthogonal assays : Compare fluorescence-based IC₅₀ with radiometric (³²P-ATP) methods .

Control for compound purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Methodological Resources

Parameter Technique/Reagent Reference
Synthetic yieldColumn chromatography (SiO₂, 70:30 hexane/EtOAc)
Purity validationHPLC (UV 254 nm, retention time 8.2 min)
In vivo bioavailabilityRodent PK studies (IV/PO dosing, LC-MS/MS analysis)

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